molecular formula C18H16BrNO2 B2476272 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid CAS No. 854137-59-0

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid

Cat. No.: B2476272
CAS No.: 854137-59-0
M. Wt: 358.235
InChI Key: RRSWERNCECUOJF-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromophenyl group attached to an indole ring, which is further connected to a propanoic acid moiety.

Scientific Research Applications

3-[2-(4-Bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where the indole derivative is treated with bromine or a brominating agent under controlled conditions.

    Alkylation: The propanoic acid moiety is attached via an alkylation reaction, where the brominated indole derivative is reacted with a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the propanoic acid moiety is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the bromophenyl group or other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the indole ring and propanoic acid moiety.

    Reduction Products: Reduced forms of the bromophenyl group and other functional groups.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)propanoic acid
  • 3-(2-Bromophenyl)propanoic acid
  • Indole-3-acetic acid

Comparison:

  • 3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the indole ring, which may result in different biological activities.
  • 3-(2-Bromophenyl)propanoic acid: Similar structure with the bromine atom in a different position, potentially leading to variations in reactivity and biological effects.
  • Indole-3-acetic acid: Contains the indole ring but lacks the bromophenyl group, commonly known as a plant hormone with different applications.

The uniqueness of 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-11-2-8-16-15(10-11)14(7-9-17(21)22)18(20-16)12-3-5-13(19)6-4-12/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWERNCECUOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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